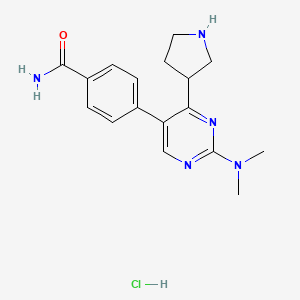

4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride

Description

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[2-(dimethylamino)-4-pyrrolidin-3-ylpyrimidin-5-yl]benzamide hydrochloride. This nomenclature reflects the complex structural hierarchy, beginning with the benzamide core and incorporating the pyrimidine ring system with its characteristic substitution pattern.

Multiple synonyms exist for this compound in chemical databases and commercial sources. The most commonly encountered alternative names include 4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride, representing slight variations in systematic naming conventions. French nomenclature refers to the compound as 4-[2-(Diméthylamino)-4-(3-pyrrolidinyl)-5-pyrimidinyl]benzamide, chlorhydrate (1:1), while German systematic naming employs 4-[2-(Dimethylamino)-4-(3-pyrrolidinyl)-5-pyrimidinyl]benzamidhydrochlorid (1:1).

Additional registry names include the more descriptive Benzamide, 4-[2-(dimethylamino)-4-(3-pyrrolidinyl)-5-pyrimidinyl]-, hydrochloride (1:1), which emphasizes the benzamide classification while detailing the pyrimidine substituent pattern. Commercial suppliers often utilize simplified designations such as 4-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride, maintaining chemical accuracy while improving readability.

Molecular Formula, Molecular Weight, and Isotopic Mass

The molecular formula of 4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride is C₁₇H₂₂ClN₅O. This composition reflects the presence of seventeen carbon atoms forming the complex ring systems and alkyl substituents, twenty-two hydrogen atoms distributed across aromatic and aliphatic positions, one chlorine atom from the hydrochloride salt formation, five nitrogen atoms integrated into both the pyrimidine ring and various amino functionalities, and one oxygen atom constituting the carbonyl group of the benzamide moiety.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₂ClN₅O | |

| Average Molecular Weight | 347.847 | |

| Exact Molecular Weight | 347.84 g/mol | |

| Monoisotopic Mass | 347.151288 |

The average molecular weight is calculated as 347.847 atomic mass units, while commercial sources report slightly rounded values of 347.84 grams per mole and 347.85 grams per mole. The monoisotopic mass, representing the mass calculated using the most abundant isotope of each element, is precisely determined as 347.151288 atomic mass units. These slight variations in reported molecular weight values reflect different levels of precision in measurement and calculation methodologies employed by various analytical laboratories and database sources.

CAS Registry Number and Database Identifiers

The Chemical Abstracts Service registry number for 4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride is 1361113-68-9. This unique identifier ensures unambiguous compound identification across international chemical databases and regulatory systems. The consistency of this CAS number across multiple independent sources confirms the compound's established identity in chemical literature.

The MDL number, utilized by Molecular Design Limited databases, is designated as MFCD21605821. This identifier facilitates compound tracking within specialized chemical information systems and provides cross-referencing capabilities for research applications. The ChemSpider identification number is 29313040, enabling direct access to structural and property information within this comprehensive chemical database platform.

| Database | Identifier | Reference |

|---|---|---|

| CAS Registry Number | 1361113-68-9 | |

| MDL Number | MFCD21605821 | |

| ChemSpider ID | 29313040 |

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is O=C(N)C1=CC=C(C2=CN=C(N(C)C)N=C2C3CNCC3)C=C1.[H]Cl. This linear representation encodes the complete molecular structure including stereochemical information and provides a machine-readable format for computational chemistry applications. The notation clearly delineates the benzamide core (O=C(N)C1=CC=C), the pyrimidine ring system with dimethylamino substitution (C2=CN=C(N(C)C)N=C2), and the pyrrolidine ring attachment (C3CNCC3), followed by the hydrochloride salt designation ([H]Cl).

Stereochemical Features and Conformational Analysis

The structural analysis of 4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride reveals zero defined stereocenters according to chemical database analysis. This absence of chiral centers indicates that the compound exists as a single stereoisomeric form, simplifying its chemical characterization and potential synthetic approaches. The pyrrolidin-3-yl substituent, while containing a potentially stereogenic carbon at the 3-position, appears to be represented without specific stereochemical designation in the standard nomenclature.

Conformational analysis studies of related pyrimidine-containing compounds provide insights into the likely three-dimensional structure of this molecule. Research on similar pyrazolo[1,5-a]pyrimidine scaffolds demonstrates that dihedral angle distributions between heterocyclic ring systems and amide planes significantly influence biological activity. The most frequently observed dihedral angles in structurally related compounds range from 82° to 89°, suggesting that the benzamide and pyrimidine rings in this compound likely adopt similar conformational preferences.

The pyrrolidine ring system contributes conformational flexibility to the overall molecular structure. Studies indicate that five-membered saturated rings like pyrrolidine can adopt multiple conformational states, with envelope and twist conformations being most energetically favorable. The attachment of this ring at the 3-position creates additional rotational degrees of freedom that may influence the compound's overall shape and potential intermolecular interactions.

The dimethylamino substituent at the 2-position of the pyrimidine ring introduces further conformational considerations. The nitrogen lone pair can participate in resonance with the pyrimidine π-system, potentially restricting rotation around the C-N bond and influencing the overall electronic distribution within the heterocyclic framework. This electronic effect may contribute to the compound's stability and chemical reactivity patterns.

Physicochemical Properties (Solubility, Melting Point, Crystallinity)

The physicochemical properties of 4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride are influenced by its complex molecular structure and salt formation. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, a characteristic common to pharmaceutical hydrochloride salts. The presence of multiple nitrogen atoms capable of protonation under physiological conditions contributes to the compound's ionic character and dissolution behavior.

The crystalline nature of the compound is suggested by its classification as a hydrochloride salt, which typically forms well-defined crystal structures due to ionic interactions between the protonated amine groups and chloride counterions. The formation of hydrogen bonds between the amide functionality, amino groups, and the chloride ion likely contributes to crystal lattice stability. However, specific melting point data is not available in the current database sources, indicating that detailed thermal analysis has not been widely reported for this compound.

The molecular weight of 347.84-347.85 grams per mole places this compound in a moderate size range for pharmaceutical molecules, suggesting reasonable membrane permeability characteristics. The presence of the benzamide group provides both hydrogen bond donor and acceptor capabilities through the carbonyl oxygen and amino group, potentially influencing dissolution rates and biological membrane interactions.

Storage considerations for this compound typically recommend dry conditions at controlled temperatures, as indicated by supplier specifications. The hygroscopic nature of many hydrochloride salts suggests that moisture control is important for maintaining compound stability and preventing degradation. The complex heterocyclic structure with multiple nitrogen-containing rings may be susceptible to oxidative degradation under inappropriate storage conditions.

The structural complexity of this compound, featuring both aromatic and aliphatic components along with multiple heteroatoms, suggests amphiphilic properties that could influence its behavior in various solvent systems. The pyrimidine and benzene rings provide hydrophobic character, while the amino functionalities and salt formation contribute hydrophilic properties, creating a balanced molecular profile for potential pharmaceutical applications.

Properties

IUPAC Name |

4-[2-(dimethylamino)-4-pyrrolidin-3-ylpyrimidin-5-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O.ClH/c1-22(2)17-20-10-14(15(21-17)13-7-8-19-9-13)11-3-5-12(6-4-11)16(18)23;/h3-6,10,13,19H,7-9H2,1-2H3,(H2,18,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLUAUNYWQOEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2CCNC2)C3=CC=C(C=C3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride, often referred to as 4-DMPPBz-HCl, is a synthetic compound with significant biological activity, primarily investigated for its potential as a kinase inhibitor. This article discusses its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-DMPPBz-HCl is , with a molecular weight of approximately 347.84 g/mol. The compound features a complex structure that includes a benzamide moiety linked to a pyrimidine ring, which is characteristic of many kinase inhibitors. Its structural components suggest potential interactions with various biological targets, particularly kinases involved in cellular signaling pathways .

Research indicates that 4-DMPPBz-HCl primarily targets Bruton's Tyrosine Kinase (Btk) , an essential enzyme in B-cell signaling pathways. Inhibition of Btk has therapeutic implications for treating B-cell malignancies and autoimmune diseases. The compound's mechanism involves binding to the active site of Btk, thereby blocking its activity and preventing downstream signaling that contributes to disease progression .

Inhibition of Kinases

The biological activity of 4-DMPPBz-HCl has been evaluated through various assays:

- Kinase Inhibition Assays : Studies have shown that 4-DMPPBz-HCl exhibits potent inhibition of Btk with an IC50 value in the low nanomolar range. This indicates high efficacy in blocking the kinase's activity compared to other compounds .

- Cellular Assays : In cellular models expressing Btk, 4-DMPPBz-HCl demonstrated significant reductions in cell proliferation and survival, highlighting its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The compound's design allows for modifications that can enhance its selectivity and potency against specific kinases. Research into SAR has revealed that alterations in the pyrimidine or benzamide components can lead to variations in biological activity, providing avenues for optimizing therapeutic applications .

Case Studies

- Targeting B-cell Malignancies : In a study involving chronic lymphocytic leukemia (CLL) cells, treatment with 4-DMPPBz-HCl resulted in significant apoptosis and inhibition of cell cycle progression. This suggests its potential role as a therapeutic agent in CLL management.

- Autoimmune Disorders : Another case study explored the effects of 4-DMPPBz-HCl on autoimmune mouse models. The compound exhibited promising results in reducing inflammatory responses associated with diseases like rheumatoid arthritis by inhibiting Btk-mediated signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 4-DMPPBz-HCl against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-[2-(Dimethylamino)-4-pyrrolidin-3-y]benzamide | Similar benzamide structure but lacks the pyrimidine ring | Different target specificity |

| 6-Aminopyrimidine derivatives | Contains a pyrimidine ring but different substituents | Varied biological activity |

| Pyrrolidine-based kinase inhibitors | Contains pyrrolidine but lacks benzamide functionality | Focused on different kinases |

The specificity of 4-DMPPBz-HCl for Btk distinguishes it from other kinase inhibitors, making it a valuable candidate for drug development targeting related diseases .

Scientific Research Applications

Cancer Treatment

The compound has been investigated for its potential in cancer therapeutics, particularly due to its interaction with the epidermal growth factor receptor (EGFR). Mutations in EGFR are implicated in various cancers, and compounds that selectively inhibit these mutants while sparing wild-type EGFR can reduce side effects typically associated with EGFR inhibitors. Research indicates that derivatives of this compound may exhibit high potency against mutant forms of EGFR, making them suitable candidates for targeted cancer therapies .

Neurological Disorders

Studies have shown that compounds similar to 4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride can influence neurotransmitter pathways. The dimethylamino and pyrrolidine groups may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders such as depression or anxiety .

Table: Summary of Research Findings

Pharmacological Insights

Pharmacological studies suggest that the compound's unique structure allows it to interact effectively with biological targets. The presence of the dimethylamino group enhances solubility and bioavailability, which are critical parameters for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and synthetic similarities with several benzamide derivatives, particularly those targeting kinase pathways. Below is a detailed analysis of key analogs:

N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride

- Structural Features: Replaces the pyrrolidin-3-yl group with a 4-morpholinophenylamino substituent at the pyrimidine 2-position. The cyanomethyl group on the benzamide nitrogen distinguishes it from the dimethylamino group in the parent compound.

- Key Differences: The morpholino ring (a six-membered ether-amine) may improve aqueous solubility compared to pyrrolidine’s five-membered amine ring. The cyanomethyl group could influence metabolic stability or binding affinity .

N-(2-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide

- Structural Features: Incorporates a quinoline moiety fused to the pyrimidine core, with a piperidin-4-ylidene acetamido side chain and tetrahydrofuran-3-yl-oxy group.

- Key Differences: The extended quinoline system likely enhances π-π stacking interactions with kinase ATP-binding pockets. The tetrahydrofuran group may modulate membrane permeability, while the piperidinylidene moiety introduces conformational rigidity .

(S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

- Structural Features: Shares a pyrrolidine substituent but replaces the benzamide with a carboxylic acid group. The 3-chloro-4-methoxybenzylamino group introduces halogen and ether functionalities.

- Key Differences: The carboxylic acid may reduce cell permeability compared to the benzamide.

Structural and Functional Analysis Table

Implications of Structural Variations

- Solubility: Morpholino () and hydroxymethyl-pyrrolidine () groups may enhance hydrophilicity vs. the parent compound’s pyrrolidine and dimethylamino groups.

- Target Selectivity: The quinoline hybrid () demonstrates how extended aromatic systems improve kinase binding, a feature tunable in the parent compound via analogous modifications.

- Metabolic Stability: Cyanomethyl () and nitro groups () could influence oxidative metabolism, guiding prodrug design or CYP450 interactions.

Preparation Methods

Synthesis of Substituted Pyrimidine Core

- Starting Materials: 2,4-dichloropyrimidine derivatives are commonly used as key precursors for selective nucleophilic substitution reactions.

- Stepwise Substitution: The 4-position chlorine is first substituted with a pyrrolidin-3-yl nucleophile. This is typically achieved via nucleophilic aromatic substitution (SNAr) using the pyrrolidine derivative under mild heating in polar aprotic solvents.

- Introduction of Dimethylamino Group: The 2-position chlorine is then replaced by a dimethylamino group via nucleophilic substitution with dimethylamine or a suitable dimethylamino reagent under controlled conditions.

Coupling to Benzamide

- The 5-position of the pyrimidine ring, often bearing a reactive site such as a halogen or an activated ester, is coupled with a benzamide moiety.

- Benzamide derivatives can be synthesized by amidation of benzoic acid derivatives using coupling reagents such as HATU, EDCI, or oxalyl chloride activation followed by reaction with ammonia or amines.

- The coupling reaction is typically conducted in anhydrous dichloromethane or dimethylformamide with bases like DIEA (N,N-diisopropylethylamine) to facilitate amide bond formation.

Formation of Hydrochloride Salt

- The free base of the synthesized compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas in ethanol or by adding hydrochloric acid in an organic solvent.

- This step improves the compound's crystallinity, stability, and water solubility, which are critical for pharmaceutical formulation.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Nucleophilic substitution at 4-position | 2,4-dichloropyrimidine + pyrrolidin-3-yl nucleophile, solvent: DMF, temp: 60-80°C, time: 4-6 h | 4-(pyrrolidin-3-yl)-2-chloropyrimidine intermediate | ~60-70 |

| 2. Nucleophilic substitution at 2-position | Intermediate + dimethylamine, solvent: ethanol or DMF, temp: 50-70°C, time: 3-5 h | 4-(pyrrolidin-3-yl)-2-(dimethylamino)pyrimidine | ~65-75 |

| 3. Amide coupling at 5-position | Pyrimidine intermediate + benzoyl chloride or activated benzoic acid derivative, base: DIEA, solvent: DCM, temp: RT, time: 12 h | 4-(2-(dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide | ~55-65 |

| 4. Hydrochloride salt formation | Treatment with HCl gas in ethanol or HCl solution, temp: RT, time: 1-2 h | 4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride | Quantitative |

Research Findings and Optimization Notes

- Selectivity: The stepwise substitution on dichloropyrimidine ensures regioselectivity, with the 4-position being more reactive towards nucleophiles than the 2-position under controlled conditions.

- Yield Improvement: Use of microwave-assisted synthesis and optimized solvents (e.g., ethylene glycol dimethyl ether) can improve reaction rates and yields.

- Purification: Flash chromatography on silica gel using gradient elution (0-100% ethyl acetate/hexanes) is effective for isolating intermediates and final products with high purity.

- Salt Formation: The hydrochloride salt form exhibits enhanced solubility and stability, facilitating biological testing and formulation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2,4-Dichloropyrimidine | Commercially available |

| Nucleophiles | Pyrrolidin-3-yl amine, Dimethylamine | Added sequentially |

| Solvents | DMF, DCM, Ethanol | Polar aprotic for substitution; protic for salt formation |

| Temperature | 50-80 °C | Controlled to avoid side reactions |

| Reaction time | 3-12 hours | Depends on step |

| Coupling reagents | HATU, DIEA, oxalyl chloride | For benzamide formation |

| Purification | Silica gel chromatography | Gradient elution |

| Salt formation | HCl gas or HCl in ethanol | Improves stability and solubility |

Q & A

Basic Research Question

- HPLC : Ensures ≥95% purity (commonly used in quality control) .

- NMR Spectroscopy : Confirms substituent positions and structural integrity.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert absorbents and dispose as hazardous waste.

Safety data sheets for analogous compounds emphasize immediate rinsing for skin/eye exposure and avoiding inhalation .

How can researchers optimize reaction yields during the synthesis of the pyrimidine core in this compound?

Advanced Research Question

- Catalyst Screening : Transition metals (e.g., Pd or Cu) may enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions.

Industrial-scale protocols for related benzamides suggest continuous flow reactors for improved yield and scalability .

What strategies resolve discrepancies in spectral data (e.g., NMR vs. computational predictions) for this compound?

Advanced Research Question

- Multi-Technique Validation : Cross-validate NMR shifts with density functional theory (DFT) calculations.

- Parameter Adjustments : Account for solvent effects and proton exchange in computational models.

- Crystallographic Data : Use X-ray structures as a reference for ambiguous assignments .

How does the compound’s stability under various pH and temperature conditions affect experimental design?

Advanced Research Question

- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–12) to identify labile functional groups (e.g., amide bonds).

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals decomposition thresholds.

- Storage Recommendations : Lyophilized forms stored at –20°C minimize hydrolysis, as suggested for similar hydrochloride salts .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock or Schrödinger to model binding to receptors (e.g., kinases or GPCRs).

- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions.

- ADMET Predictions : Tools like SwissADME evaluate permeability and metabolic pathways .

How to design in vivo studies considering the compound’s pharmacokinetic properties?

Advanced Research Question

- Bioavailability Screening : Use Caco-2 cell models to predict intestinal absorption.

- Metabolite Identification : LC-MS/MS profiles in plasma and tissues.

- Dose Optimization : Align with protocols for pyrimidine derivatives, including staggered dosing to assess toxicity thresholds .

Notes on Contradictions and Limitations:

- Synthetic Protocols : emphasizes industrial-scale optimization, whereas focuses on small-scale HPLC purification. Researchers must balance scalability with purity requirements.

- Safety Data : While classifies some analogs as "not hazardous," recommends stringent PPE, highlighting the need for compound-specific risk assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.